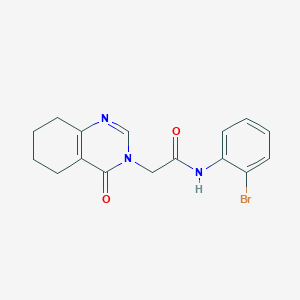

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWGRLVDCBEWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a bromophenyl group and a tetrahydroquinazoline moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 316.18 g/mol. The presence of the bromine atom is significant for its interaction with biological targets.

Research indicates that N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes. For instance, it may inhibit kinases that are crucial for cancer cell proliferation.

- Receptor Interaction : The bromophenyl group can interact with various receptors, modulating their activity and thereby influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Several studies have focused on the anticancer potential of this compound:

- In vitro Studies : In laboratory settings, N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of breast cancer and lung cancer cells by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of kinase activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in vivo. Results showed a significant reduction in tumor size in mice treated with the compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy Study : Another investigation published in Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains. This finding highlights its potential role in addressing antibiotic resistance.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 2-bromophenyl group and tetrahydroquinazolinone core, which differentiate it from analogues. Key comparisons include:

- Bromine vs.

- Positional Isomerism : The 2-bromophenyl substitution may confer distinct steric interactions vs. 3-bromophenyl derivatives (e.g., ), affecting target binding .

Antimicrobial Activity

- Quinazolinone-acetamides with chlorophenyl or methyl groups (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis .

Anti-Inflammatory Activity

- Ethylamino-substituted derivatives (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit COX-2 inhibition and reduced ulcerogenicity compared to NSAIDs . The bromophenyl group’s electron-withdrawing nature may enhance COX-2 selectivity, though experimental validation is needed.

Antioxidant Activity

- Phthalimide-quinazolinone hybrids (e.g., compound 1b in ) show radical scavenging activity via DPPH assays, attributed to electron-donating groups like thiophene . The target compound’s bromine substituent may reduce antioxidant efficacy compared to hydroxyl- or methoxy-bearing analogues .

Pharmacokinetic and Toxicity Profiles

- Absorption and Permeability: Quinazolinone-acetamides generally exhibit good intestinal absorption and blood-brain barrier (BBB) penetration due to moderate logP values (2.0–3.0) .

- Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism, extending half-life vs. chlorophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.